molecular formula C15H17F2NO3 B15283674 Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate

Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate

Cat. No.: B15283674
M. Wt: 297.30 g/mol
InChI Key: UPXGINQLEWMQSA-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate is an organic compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a piperidine ring, a difluorobenzoyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 2,4-difluorobenzoyl chloride with ethyl 3-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison: Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable tool in various research applications .

Properties

Molecular Formula

C15H17F2NO3

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl 1-(2,4-difluorobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H17F2NO3/c1-2-21-15(20)10-4-3-7-18(9-10)14(19)12-6-5-11(16)8-13(12)17/h5-6,8,10H,2-4,7,9H2,1H3

InChI Key

UPXGINQLEWMQSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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